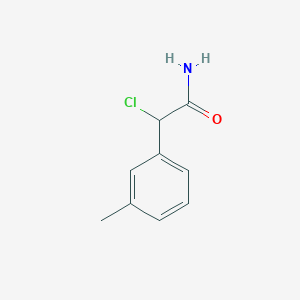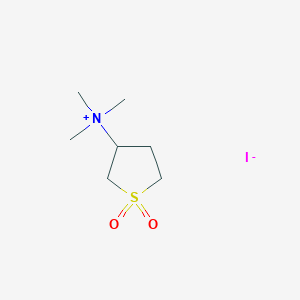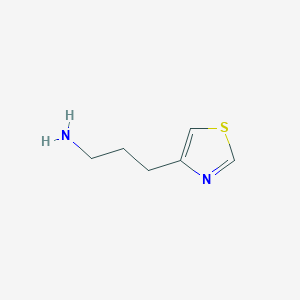
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 It is characterized by the presence of a thiophene ring, a sulfonamide group, and a tetrahydro-N-methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetrahydro-N-methyl-3-thiophensulfonamid, 1,1-Dioxid (9CI) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in Aminerivate umwandeln.
Substitution: Der Thiophenring kann elektrophile und nucleophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter geeigneten Bedingungen eingesetzt.
Wichtigste gebildete Produkte
Oxidation: Sulfonderivate.
Reduktion: Aminerivate.
Substitution: Verschiedene substituierte Thiophenderivate.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-N-methyl-3-thiophensulfonamid, 1,1-Dioxid (9CI) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder -modulator untersucht.
Medizin: Wird auf seine therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Tetrahydro-N-methyl-3-thiophensulfonamid, 1,1-Dioxid (9CI) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert. Diese Wechselwirkungen können zu Veränderungen in biochemischen Signalwegen und physiologischen Reaktionen führen .
Wirkmechanismus
The mechanism of action of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrahydro-N-methyl-N-nitroso-3-thiophenamin, 1,1-Dioxid: Ähnlich in der Struktur, aber mit einer Nitrosogruppe anstelle einer Sulfonamidgruppe.
Thiophensulfonamide: Eine breitere Klasse von Verbindungen mit verschiedenen Substituenten am Thiophenring.
Einzigartigkeit
Tetrahydro-N-methyl-3-thiophensulfonamid, 1,1-Dioxid (9CI) ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Tetrahydro-N-methyl-Einheit und Sulfonamidgruppe machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen .
Eigenschaften
CAS-Nummer |
302902-56-3 |
|---|---|
Molekularformel |
C5H11NO4S2 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO4S2/c1-6-12(9,10)5-2-3-11(7,8)4-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FTGXBHVAKXUVFB-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


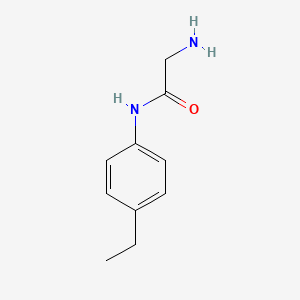

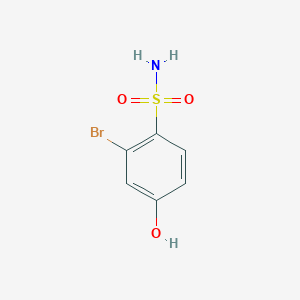
![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


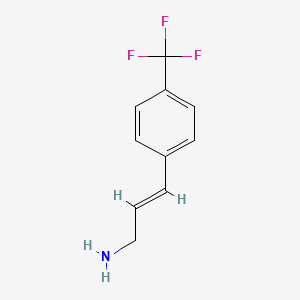
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)


